2-Amine vs. 4-Amine: DHODH Inhibitor Binding Mode
In the structurally characterized DHODH inhibitor series reported by Baumgartner et al. (2006), the 3,5-difluoro-3'-(trifluoromethoxy)biphenyl-4-amine scaffold (4-amine positional isomer) served as the aniline component for carboxamide-linked inhibitors. The X-ray co-crystal structures (PDB: 2FPY, 2FPT) reveal that the 4-amine-derived amide linker positions the biphenyl core into the hydrophobic ubiquinone-binding channel, with the –OCF3 group acting as a hydrophobic anchor contacting residues Tyr38 and Leu42 [1]. The 2-amine scaffold, by contrast, would orient the carboxamide bond vector approximately 120° differently, fundamentally altering the trajectory of any attached pharmacophore through the binding channel. Quantitative in vitro data from the same study show that inhibitor potency is exquisitely sensitive to this geometry: compound 5 (thiophene-dicarboxylic acid amide with 3,5-difluoro-3'-OCF3-biphenyl-4-amine scaffold, non-brequinar-like binding mode) and compound 7 (cyclopentene-dicarboxylic acid amide analog, brequinar-like binding mode) both achieved nanomolar IC50 values against recombinant human DHODH, with compound 6 (mono-fluoro analog) showing IC50 = 44 nM [1]. No published IC50 data exist for inhibitors derived from the 2-amine scaffold, but the predicted binding geometry divergence constitutes a first-principles differentiation.
| Evidence Dimension | Binding mode geometry (DHODH inhibitor co-crystal structures) |
|---|---|
| Target Compound Data | 2-amine scaffold would orient amide bond vector ~120° from 4-amine reference; no co-crystal structure available |
| Comparator Or Baseline | 4-amine scaffold: amide NH hydrogen-bonds to Tyr356; biphenyl occupies hydrophobic channel; –OCF3 contacts Tyr38/Leu42 (PDB 2FPY, 2FPT) [1] |
| Quantified Difference | Approximately 120° difference in amide bond vector orientation (predicted by geometry); compound 6 (mono-F analog, 4-amine scaffold) IC50 = 44 nM in DHODH enzymatic assay [1] |
| Conditions | Recombinant human DHODH; dihydroorotate substrate; DCIP chromogen reduction assay; X-ray co-crystallography at 1.8–2.4 Å resolution [1] |
Why This Matters
For programs targeting DHODH or proteins with homologous ubiquinone-binding pockets, the 2-amine scaffold provides an underexplored regiochemical starting point that may yield novel binding modes inaccessible to the extensively patented 4-amine scaffold series.
- [1] Baumgartner R, Walloschek M, Kralik M, Gotschlich A, Tasler S, Mies J, Leban J. Dual Binding Mode of a Novel Series of DHODH Inhibitors. J Med Chem. 2006;49(4):1239-1247. Table 1: correlation of binding modes with in vitro IC50 values; compound 6 IC50 = 44 nM; brequinar IC50 ≈ 7 nM. PDB entries 2FPY (ILF ligand) and 2FPT (ILB ligand). View Source
